1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide
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Overview
Description
1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide is a quaternary ammonium compound. It is known for its antimicrobial properties and is used in various applications, including pharmaceuticals, disinfectants, and preservatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide typically involves the reaction of 3,4-dichlorobenzyl bromide with N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 25-30°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous medium at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of various substituted quaternary ammonium compounds.
Scientific Research Applications
1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a tool for investigating antimicrobial mechanisms.
Medicine: Utilized in the development of antimicrobial agents and disinfectants.
Industry: Applied in the formulation of disinfectants, preservatives, and cleaning agents
Mechanism of Action
The antimicrobial activity of 1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide is primarily due to its ability to disrupt the cell membrane of microorganisms. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. The molecular targets include membrane proteins and phospholipids, which are essential for maintaining cell integrity .
Comparison with Similar Compounds
Similar Compounds
- Benzalkonium chloride
- Cetylpyridinium chloride
- Dodecyltrimethylammonium bromide
Uniqueness
Compared to similar compounds, 1-((3,4-Dichlorobenzyl)oxy)-N,N,N-trimethyl-1-oxo-2-tridecanaminium bromide exhibits higher antimicrobial efficacy and broader spectrum of activity. Its unique structure allows for stronger interactions with microbial cell membranes, making it a more potent disinfectant and preservative .
Properties
CAS No. |
882864-90-6 |
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Molecular Formula |
C23H38BrCl2NO2 |
Molecular Weight |
511.4 g/mol |
IUPAC Name |
[1-[(3,4-dichlorophenyl)methoxy]-1-oxotridecan-2-yl]-trimethylazanium;bromide |
InChI |
InChI=1S/C23H38Cl2NO2.BrH/c1-5-6-7-8-9-10-11-12-13-14-22(26(2,3)4)23(27)28-18-19-15-16-20(24)21(25)17-19;/h15-17,22H,5-14,18H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VEJGHMFLCMRKSN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC(C(=O)OCC1=CC(=C(C=C1)Cl)Cl)[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
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